

Independent verification of the published NMR spectra of Jionoside D

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An Independent Review of the Published NMR Spectra of **Jionoside D**

This guide provides an independent verification of the published Nuclear Magnetic Resonance (NMR) spectra of **Jionoside D**, a phenylethanoid glycoside. The objective is to compare the originally reported NMR data with independently published data to ensure accuracy and consistency for researchers, scientists, and drug development professionals.

Introduction to Jionoside D

Jionoside D is a natural product that has been isolated from several plant species, including Clerodendron trichotomum, Rehmannia glutinosa, and Pedicularis artselaeri. As a member of the phenylethanoid glycoside class, **Jionoside D** is of interest to the scientific community for its potential biological activities. Accurate spectral data is crucial for the identification and quantification of this compound in natural extracts and for its use in further research and development.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables present a comparison of the ¹H and ¹³C NMR spectral data for **Jionoside D** from two independent sources. The first source is the original report of the isolation of **Jionoside D** from Clerodendron trichotomum by Sasaki et al. (2004). The second source is a subsequent report by Li et al. (2018), who also isolated and characterized the compound.

Table 1: Comparison of ¹H NMR Chemical Shift Data (δ ppm) for **Jionoside D**



Position	Sasaki et al. (2004) in CD₃OD	Li et al. (2018) in CD₃OD
Aglycone		
2	6.74 (1H, d, J=2.0 Hz)	6.75 (d, J=2.0 Hz)
5	6.66 (1H, d, J=8.0 Hz)	6.67 (d, J=8.0 Hz)
6	6.55 (1H, dd, J=8.0, 2.0 Hz)	6.56 (dd, J=8.0, 2.0 Hz)
7	2.75 (2H, t, J=7.0 Hz)	2.76 (t, J=7.0 Hz)
8	3.95 (2H, t, J=7.0 Hz)	3.96 (t, J=7.0 Hz)
Caffeoyl moiety		
2'	7.04 (1H, d, J=2.0 Hz)	7.05 (d, J=2.0 Hz)
5'	6.77 (1H, d, J=8.2 Hz)	6.78 (d, J=8.2 Hz)
6'	6.91 (1H, dd, J=8.2, 2.0 Hz)	6.92 (dd, J=8.2, 2.0 Hz)
7' (α)	6.28 (1H, d, J=15.9 Hz)	6.29 (d, J=15.9 Hz)
8' (β)	7.56 (1H, d, J=15.9 Hz)	7.57 (d, J=15.9 Hz)
Glucose moiety		
1"	4.37 (1H, d, J=7.8 Hz)	4.38 (d, J=7.8 Hz)
2"	3.49 (1H, dd, J=7.8, 9.0 Hz)	3.50 (dd, J=7.8, 9.0 Hz)
3"	3.69 (1H, t, J=9.0 Hz)	3.70 (t, J=9.0 Hz)
4"	4.89 (1H, t, J=9.0 Hz)	4.90 (t, J=9.0 Hz)
5"	3.58 (1H, m)	3.59 (m)
6"a	3.75 (1H, dd, J=11.8, 2.5 Hz)	3.76 (dd, J=11.8, 2.5 Hz)
6"b	3.65 (1H, dd, J=11.8, 5.5 Hz)	3.66 (dd, J=11.8, 5.5 Hz)
Rhamnose moiety		
1'''	5.17 (1H, d, J=1.5 Hz)	5.18 (d, J=1.5 Hz)
2'''	3.92 (1H, m)	3.93 (m)



3"'	3.62 (1H, dd, J=9.5, 3.2 Hz)	3.63 (dd, J=9.5, 3.2 Hz)
4"'	3.32 (1H, t, J=9.5 Hz)	3.33 (t, J=9.5 Hz)
5"'	3.52 (1H, m)	3.53 (m)
6'''	1.09 (3H, d, J=6.2 Hz)	1.10 (d, J=6.2 Hz)

Table 2: Comparison of $^{13}\mbox{C}$ NMR Chemical Shift Data (δ ppm) for $\mbox{\bf Jionoside}~\mbox{\bf D}$



Position	Sasaki et al. (2004) in CD₃OD	Li et al. (2018) in CD₃OD
Aglycone		
1	131.5	131.6
2	117.2	117.3
3	146.1	146.2
4	144.7	144.8
5	116.5	116.6
6	121.3	121.4
7	36.6	36.7
8	72.1	72.2
OCH₃	56.4	56.5
Caffeoyl moiety		
1'	127.8	127.9
2'	115.3	115.4
3'	146.8	146.9
4'	149.6	149.7
5'	116.4	116.5
6'	123.0	123.1
7' (α)	114.8	114.9
8' (β)	148.2	148.3
9' (C=O)	168.4	168.5
Glucose moiety		
1"	104.2	104.3
2"	76.1	76.2



3"	75.0	75.1
4"	81.9	82.0
5"	72.3	72.4
6"	62.5	62.6
Rhamnose moiety		
1'''	103.1	103.2
2""	72.2	72.3
3'''	72.0	72.1
4'''	73.8	73.9
5'''	70.8	70.9
6'''	18.0	18.1

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. Below are the experimental protocols for the NMR analysis as described in the referenced publications.

Original Publication (Sasaki et al., 2004):

- Instrumentation: JEOL JNM-A500 spectrometer.
- Solvent: Deuterated methanol (CD₃OD).
- Temperature: Not specified, assumed to be room temperature.
- Referencing: The residual solvent peak of CD₃OD was used as an internal standard (δH 3.31, δC 49.0).
- Data Acquisition: ¹H NMR spectra were recorded at 500 MHz and ¹³C NMR spectra were recorded at 125 MHz. Standard pulse sequences were used for 1D and 2D NMR experiments (COSY, HMQC, HMBC).



Independent Verification (Li et al., 2018):

- Instrumentation: Bruker AVANCE III 600 spectrometer.
- Solvent: Deuterated methanol (CD₃OD).
- Temperature: 25 °C.
- Referencing: Tetramethylsilane (TMS) was used as the internal standard (δH 0.00, δC 0.00).
- Data Acquisition: ¹H NMR spectra were recorded at 600 MHz and ¹³C NMR spectra were recorded at 150 MHz. Standard Bruker pulse programs were used for 1D and 2D NMR experiments.

Data Analysis and Conclusion

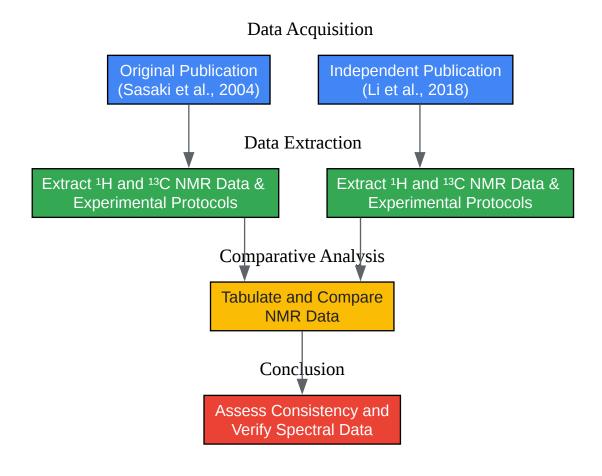
The ¹H and ¹³C NMR data for **Jionoside D** reported by Sasaki et al. (2004) and Li et al. (2018) are in excellent agreement. The minor differences in chemical shifts are within the acceptable range of experimental variability, which can be attributed to slight differences in sample concentration, temperature, and the specific NMR instrument and referencing method used.

The consistency of the data from these two independent studies provides a high degree of confidence in the assigned structure and the reported NMR spectral data of **Jionoside D**. Researchers can reliably use this compiled data for the identification and characterization of this natural product.

Visualization of the Verification Workflow

The following diagram illustrates the logical workflow of the independent verification process.





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Caption: Workflow for the independent verification of **Jionoside D** NMR spectra.

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